molecular formula C16H17N3O2 B3162480 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol CAS No. 878668-48-5

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Cat. No.: B3162480
CAS No.: 878668-48-5
M. Wt: 283.32 g/mol
InChI Key: IGRGQMBIVMKCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an amino group, a phenoxy group, and a benzoimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 3-amino phenol reacts with a benzoimidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoimidazole moiety can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

  • 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
  • 4-(4-(3,5-Diaminobenzoyl) phenoxy) phthalonitrile

Comparison: 1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile synthetic routes .

Properties

IUPAC Name

1-(3-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGQMBIVMKCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Reactant of Route 2
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Reactant of Route 3
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Reactant of Route 6
1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.